molecular formula C7H11N5O2 B134534 N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine CAS No. 252944-01-7

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

Cat. No.: B134534
CAS No.: 252944-01-7
M. Wt: 197.19 g/mol
InChI Key: JNXKEBLSRILDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a chemical compound with a unique structure that includes both an aminoethyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine typically involves the nitration of 2,6-diaminopyridine followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Condensation: The amino groups can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: 3-Amino-2,6-pyridinediamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

    Condensation: Schiff bases or imines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Treatment of Autoimmune Diseases

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine has emerged as a potential therapeutic agent for various autoimmune and inflammatory conditions. According to a patent application (WO2015187089A1), this compound can inhibit the enzyme MTH1, which plays a crucial role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus . The inhibition of MTH1 is associated with immunomodulatory effects that may provide new treatment options for patients suffering from these chronic conditions.

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of cellular pathways that are dysregulated in autoimmune diseases. Research indicates that by inhibiting MTH1, the compound can reduce hyperinflammatory responses and promote tissue repair processes . This is particularly relevant for conditions characterized by excessive immune activation.

Synthesis and Drug Development

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors . GSK-3 is implicated in various diseases, including cancer and neurodegenerative disorders. The ability to synthesize effective GSK-3 inhibitors from this compound highlights its significance in drug development pipelines.

2.2 Case Studies in Drug Formulation

Several studies have explored the formulation of drugs based on this compound derivatives. For instance, modifications to the core structure have been investigated to enhance bioavailability and target specificity for GSK-3 inhibition . These advancements are crucial for developing more effective therapeutic agents.

Stem Cell Research Applications

3.1 Induction of Pluripotent Stem Cells

Recent research has indicated that this compound can be utilized in protocols for inducing pluripotent stem cells (iPSCs). A patent (US20130273649A1) describes methods involving this compound to enhance the efficiency of iPSC generation from somatic cells . This application is significant for regenerative medicine and tissue engineering.

3.2 Implications for Regenerative Medicine

The ability to induce pluripotency using compounds like this compound opens new avenues for regenerative therapies. By facilitating the generation of iPSCs, researchers can explore their potential in repairing damaged tissues or organs affected by autoimmune diseases or degenerative conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Autoimmune Disease TreatmentInhibition of MTH1 enzyme to modulate immune responses in conditions like rheumatoid arthritis
Drug SynthesisIntermediate for synthesizing GSK-3 inhibitors; enhances therapeutic efficacy
Induction of Pluripotent Stem CellsUsed in protocols to generate iPSCs from somatic cells; significant for regenerative medicine

Mechanism of Action

The mechanism of action of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    N6-(2-Aminoethyl)-FAD: A flavin adenine dinucleotide derivative with similar aminoethyl functionality.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl and amino functionalities.

Uniqueness

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is unique due to the presence of both a nitro group and an aminoethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a compound of significant interest in biological and medicinal chemistry. Its unique structure, featuring both an aminoethyl group and a nitro group on a pyridine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
Molecular Formula C7H11N5O2
Molecular Weight 183.19 g/mol
CAS Number 252944-01-7

Target Enzymes

This compound has been shown to interact with various enzymes, particularly cytokinin oxidase/dehydrogenase (CKO/CKX). This interaction is crucial as CKO/CKX is involved in the metabolism of cytokinins, which are plant hormones that regulate growth and development.

Mode of Action

The compound acts by cleaving the N6-substituted side chain of cytokinins, leading to the production of unsaturated aldehydes and adenine. This biochemical pathway suggests that this compound may influence cytokinin biosynthesis and metabolism, potentially enhancing grain yield in agricultural applications and improving resistance to abiotic stresses .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. Furthermore, preliminary studies suggest potential anticancer activity, although more extensive clinical trials are necessary to confirm these findings .

Applications in Agriculture

The compound's ability to modulate cytokinin activity presents opportunities for agricultural use. It has been proposed as a biochemical probe for enhancing crop resilience and productivity by influencing plant hormone levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Activity Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the amino group significantly affected antimicrobial potency .
  • Cytokinin Interaction Studies : Research demonstrated that this compound could effectively inhibit CKO/CKX activity in vitro, leading to increased levels of active cytokinins in plant tissues .
  • Therapeutic Potential : Investigations into its anticancer properties revealed that this compound could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Biological Activity Notable Differences
N6-(2-Aminoethyl)-FADFlavin adenine dinucleotide derivativeEnzyme cofactorLacks nitro group
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilaneSilane compound with amino functionalitiesVaries widelyDifferent core structure
5-Nitropyridine-2,6-diamineContains nitro and amine groupsModerate kinase inhibitionSimpler structure without aminoethyl group

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, particularly 1H^1H- and 13C^{13}C-NMR to confirm the nitro and aminoethyl substituents. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₇H₁₁N₅O₂, MW 197.195 g/mol). Reverse-phase HPLC with UV detection (e.g., at 254 nm) can assess purity, while differential scanning calorimetry (DSC) may be used to study thermal stability .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) combined with periodic HPLC analysis is recommended to validate storage conditions .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A plausible route involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, reacting 2,6-dichloro-3-nitropyridine with excess 1,2-diaminoethane under alkaline conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol). Reaction progress can be monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., N6-[(4-fluorophenyl)methyl] variants) or assay conditions. To address this:

  • Perform comparative studies using standardized assays (e.g., kinase inhibition assays for glycogen synthase kinase-3 (GSK-3)).
  • Use orthogonal techniques (e.g., X-ray crystallography for binding mode validation) alongside activity assays.
  • Control for stereochemistry and purity (>95% by HPLC) to isolate structure-activity relationships .

Q. What experimental strategies are recommended for studying the compound’s role in stem cell differentiation?

  • Methodological Answer : In vitro differentiation protocols using pluripotent stem cells require:

  • Dose-response studies (e.g., 0.1–10 µM) to optimize GSK-3 inhibition.
  • Co-administration with other small molecules (e.g., CHIR99021) to assess synergistic effects.
  • Functional validation via qPCR (e.g., monitoring NANOG downregulation) and immunocytochemistry for dopamine neuron markers (e.g., tyrosine hydroxylase) .

Q. How can researchers validate the compound’s interaction with DNA or proteins?

  • Methodological Answer :

  • DNA interaction : Use primer extension assays with lesion-containing templates (e.g., 1,N6-γ-HMHP-dA analogs) and polymerases (e.g., hpol) to study replication fidelity. Analyze products via HPLC-ESI-FTMS for error quantification .
  • Protein binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Structural insights can be gained through cryo-EM or molecular docking simulations .

Q. What analytical approaches are suitable for detecting degradation products of this compound?

  • Methodological Answer : Accelerated degradation under stress conditions (acid/base/oxidative) followed by:

  • LC-MS/MS to identify degradation products (e.g., nitro group reduction to amine).
  • TGA and DSC to correlate thermal events with chemical stability.
  • Quantify degradation kinetics using Arrhenius modeling for shelf-life prediction .

Q. Contradiction Analysis & Best Practices

  • Conflicting Bioactivity Data : Cross-validate findings using multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and in vivo models to rule out cell-type-specific effects .
  • Synthetic Yield Variability : Optimize reaction stoichiometry (e.g., 1.5 equivalents of diamine) and solvent systems (e.g., DMF vs. THF) to improve reproducibility .

Properties

IUPAC Name

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXKEBLSRILDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622857
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252944-01-7
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-chloro-3-nitropyridine (0.52 M) in acetonitrile (70 ml), and ethylene diamine (40 ml) were stirred overnight (ca. 20 h) at 75-80° C. under argon. The ethylene diamine was removed under reduced pressure. The residual solution was basified with 1M sodium hydroxide solution (50 ml). The aqueous solution was saturated with sodium chloride and extracted with a solution of 95% ethyl acetate and 5% methanol (3×150 ml) and with a solution of 95% acetonitrile and 5% methanol (3×150 ml). The organic extracts were combined and extracted with a saturated sodium chloride solution (2×75 ml). The organic layer was dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude yellow solid was triturated with ether (2×25 ml) and dried overnight in vacuo resulting in 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in 99% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1 mmol of 2-amino-6-chloro-3-nitropyridine and 15 mmol of 1,2-diaminoethane were stirred at reflux for fourteen hours. The reaction mixture was concentrated in vacuo and solution of 1.5 mmol of NaOH in water was added. This solution was extracted twice with 95%/5% methylene chloride/methanol. The aqueous was then saturated with salt and extracted twice with 95%/5% acetonitrile/methanol and then finally extrated twice with 95%/5% ethylacetate/methanol. All organic fractions were combined and dried over sodium sulfate to obtain (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The starting material (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine is prepared in the following manner. A mixture of 2-amino-6-chloro-3-nitropyridine (65 g, 376 mmol), acetonitrile (400 ml), and ethylene diamine (500 ml) are stirred overnight (ca. 20 h) at 75–80° C. under argon. When the diamine is added, this reaction can become exothermic! The ethylene diamine is removed under reduced pressure, and then in vacuo (12 h). The completely dried material is suspended in 2M sodium hydroxide solution (500 ml) with vigorous stirring for 30 min. The solid is filtered. The yellow solid is suspended in water (500 ml) with vigorous stirring for 30 min., after which the solid is filtered. The water wash and filtration is repeated one more time to get rid of salts. The yellow solid is dried in vacuo. The crude yellow solid is triturated with ether (3×500 ml) and dried overnight in vacuo resulting in 59 g of 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in >99% purity.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.